
2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of the compound is C15H15NO4S. The compound has a complex structure with multiple functional groups, including a methoxyphenyl group, a phenylsulfonyl group, and a tetrahydroisoquinolin group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.35. Other physical and chemical properties such as boiling point, vapor pressure, and solubility would need to be determined experimentally.科学的研究の応用
Structural Aspects and Properties
Research has delved into the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their interaction with mineral acids, gel formation, and crystalline salt production. Studies have shown that these compounds can form host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and fluorescence-based sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Enzyme Inhibitory Activities
Innovative synthetic routes have been developed for creating compounds related to "2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide." For instance, a study compared conventional and microwave-assisted synthesis of triazole analogues, evaluating their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase. This research suggests potential therapeutic applications for these compounds in treating diseases where such enzymes are therapeutic targets (Virk et al., 2018).
High-Performance Liquid Chromatography (HPLC) Applications
Another study presented a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines in the rat brain, using a fluorescent labeling reagent. This method's sensitivity and specificity highlight its utility in neurochemical research, potentially aiding in the study of neurological disorders and the brain's metabolic processes (Inoue, Matsubara, & Tsuruta, 2008).
Comparative Metabolism in Herbicides
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into their biotransformation and potential toxicological implications. This research contributes to understanding the metabolic pathways of similar compounds, informing their safe and effective use in agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).
Cyclization and Synthetic Applications
Further studies have explored the synthesis of tetrahydroisoquinolines via cyclization reactions, revealing pathways to create complex structures from simpler precursors. These synthetic strategies open avenues for pharmaceutical applications, where such compounds might serve as scaffolds for developing new drugs (Toda et al., 2000).
Safety and Hazards
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-22-11-7-18(8-12-22)15-24(27)25-21-10-9-19-13-14-26(17-20(19)16-21)31(28,29)23-5-3-2-4-6-23/h2-12,16H,13-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAKGQZNDLODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

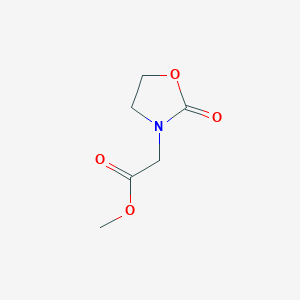
![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
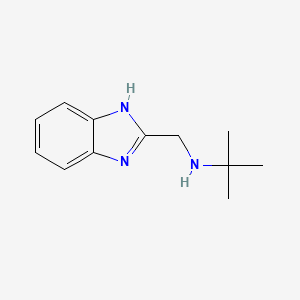
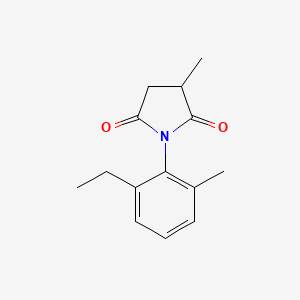
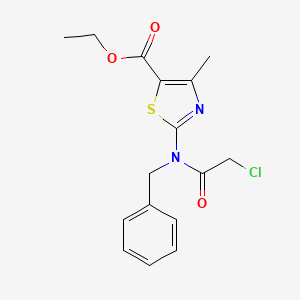
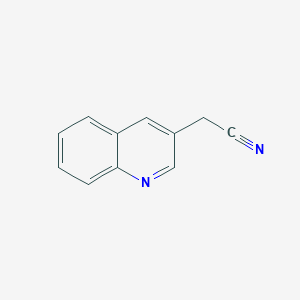
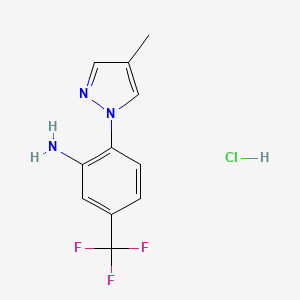
![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

![N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2706564.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)
![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)
![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)
